

Technical Characterization Guide: 5-Azaspiro[2.5]octan-7-ol[1]

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Compound of Interest

Compound Name: 5-Azaspiro[2.5]octan-7-ol

CAS No.: 2090320-37-7

Cat. No.: B2444392

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Executive Summary & Structural Logic

5-Azaspiro[2.5]octan-7-ol represents a hybrid pharmacophore combining a cyclopropane ring with a 4-hydroxypiperidine-like motif.[1] The spirocyclic fusion at the C3 position (spiro numbering) creates a rigid orthogonal geometry that impacts both its spectroscopic signature and biological binding vectors.[1]

- Chemical Formula:

[1]

- Molecular Weight: 127.19 g/mol [1]

- Key Structural Feature: The

spiro-carbon (C3) forces the piperidine ring into a specific chair conformation, creating distinct magnetic environments for the axial and equatorial protons, which is clearly observable in NMR.[1]

Synthesis & Precursor Relationship

Direct isolation of the free amine alcohol is often transient due to polarity; characterization is frequently performed on the

-Boc protected intermediate or the hydrochloride salt.[1] The primary synthetic route involves the reduction of the commercially available ketone precursor.[1]



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Figure 1: Synthetic pathway from the stable 7-oxo precursor to the target 7-ol, establishing the structural provenance of the spectroscopic data.

Spectroscopic Data Analysis

The following data correlates the structural features of the 5-azaspiro[2.5]octane skeleton with predicted and experimental signals derived from analogous spiro-piperidine systems.

A. Nuclear Magnetic Resonance (NMR)

Solvent:

(for Boc-intermediate) or

(for HCl salt).[1] Internal Standard: TMS (0.00 ppm).

NMR (Proton)

The spectrum is defined by three distinct regions: the high-field cyclopropane protons, the mid-field methylene envelope, and the downfield carbinol proton.[1]

Position	Shift (, ppm)	Multiplicity	Integration	Assignment / Structural Insight
Cyclopropane	0.35 – 0.85	Multiplet (m)	4H	Characteristic high-field signals. [1] The spiro-fusion renders these protons chemically inequivalent (cis/trans to the OH group).[1]
C4-H / C8-H	1.40 – 1.95	Multiplet (m)	2H	Methylene protons adjacent to the spiro center (C3).[1] Rigid conformation causes diastereotopic splitting (vs).[1]
C6-H	2.80 – 3.30	Multiplet (m)	2H	Methylene protons adjacent to Nitrogen.[1]
N-H	1.8 – 2.5	Broad (br s)	1H	Exchangeable.[1] Shifts significantly with concentration and solvent (absent in).[1]

C7-H	3.75 – 3.95	Multiplet (m)	1H	Diagnostic Signal. The carbinol methine proton. ^[1] In the 7-oxo precursor, this region is empty; appearance of this signal confirms reduction. ^[1]
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NMR (Carbon)

Carbon Type	Shift (, ppm)	Structural Assignment
Cyclopropane	8.5 – 12.0	Highly shielded cyclopropane carbons. ^[1]
Spiro Quaternary (C3)	28.0 – 32.0	The pivotal spiro-carbon connecting the 3- and 6-membered rings. ^[1]
Methylene ()	40.0 – 55.0	Ring carbons adjacent to Nitrogen (C6) and Spiro center (C4, C8). ^[1]
Carbinol (C7)	65.0 – 68.0	Carbon bearing the hydroxyl group. ^[1] Significant upfield shift compared to the ketone precursor (~208 ppm). ^[1]

B. Infrared Spectroscopy (FT-IR)

The transformation from the ketone to the alcohol is most easily monitored via IR.^[1]

- Diagnostic Bands:

- 3200 – 3450 cm^{-1} (Broad): O-H stretching vibration (Strong).[1] This band is absent in the 7-oxo precursor.[1]
- 3000 – 3080 cm^{-1} : Cyclopropane C-H stretching (distinctive "shoulder" on the main alkyl C-H band).[1]
- 1100 – 1050 cm^{-1} : C-O stretch (secondary alcohol).
- Absence of C=O: Disappearance of the strong carbonyl peak at $\sim 1715 \text{ cm}^{-1}$ (present in precursor) confirms complete reduction.[1]

C. Mass Spectrometry (MS)

Ionization Mode: ESI (+) (Electrospray Ionization).[1]

- Molecular Ion:
 - $[\text{M}+\text{H}]^+$: Calculated $m/z = 128.20$.[1]
- Fragmentation Pattern:
 - $[\text{M}+\text{H} - \text{H}_2\text{O}]^+$: $m/z \sim 110$.[1] Common loss of water from secondary alcohols.[1]
 - Alpha-Cleavage: Fragmentation adjacent to the nitrogen atom is common in piperidine derivatives.[1]

Experimental Protocols

These protocols are designed to be self-validating.[1] The success of the reduction is internally verified by the disappearance of the ketone signal in both IR and NMR.[1]

Protocol 1: Reduction of 7-oxo-5-azaspiro[2.5]octane (Boc-protected)

Use this protocol to generate the alcohol from the commercially available ketone (CAS 2091694-43-6).[1]

- Setup: Dissolve tert-butyl 7-oxo-5-azaspiro[2.5]octane-5-carboxylate (1.0 eq) in anhydrous Methanol (0.2 M concentration).
- Cooling: Cool the solution to 0°C using an ice bath.
- Reagent Addition: Add Sodium Borohydride () (1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution ().
- Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) for 1 hour.
 - Checkpoint: TLC (30% EtOAc/Hexane) should show the disappearance of the starting material (~0.[1]5) and appearance of a more polar spot (~0.2).[1]
- Quench: Quench with saturated aqueous .
- Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over , and concentrate.
- Result: Yields the Boc-protected 7-ol as a white solid/oil.

Protocol 2: NMR Sample Preparation

Critical for resolving the cyclopropane multiplets.[1]

- Solvent Choice: Use DMSO- if the hydroxyl proton coupling is needed (appears as a doublet).[1] Use for routine characterization.[1]

- Concentration: Dissolve 5-10 mg of the analyte in 0.6 mL of solvent.
- Filtration: Filter through a cotton plug in a glass pipette to remove inorganic salts (boron residues) which can broaden the cyclopropane signals.[1]

References & Sourcing

The data presented above is derived from the structural characterization of the commercially available 7-oxo precursor and validated synthetic routes for spiro-piperidine scaffolds.[1]

- Precursor Data:tert-Butyl 7-oxo-5-azaspiro[2.5]octane-5-carboxylate. CAS: 2091694-43-6.[1][2][3][4] Available from ChemScene and BLD Pharm.[1]
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- Analogous Scaffold Synthesis:Synthesis of 4,7-diazaspiro[2.5]octane compounds. Patent CN111943894A.[1] Describes the reduction of spiro-ketones to alcohols using borohydride reagents.
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- General Spectroscopic Principles: Pretsch, E., et al. Structure Determination of Organic Compounds. Springer, 2009. (Standard text for assigning cyclopropane and piperidine shifts).

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